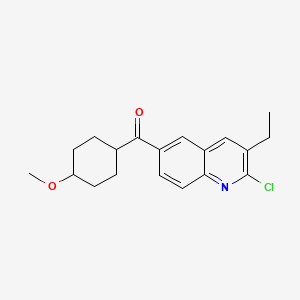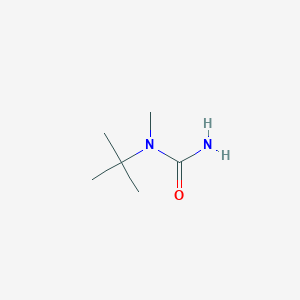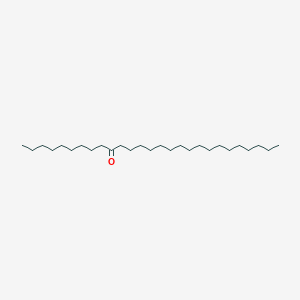![molecular formula C27H39NO4Si B14241133 L-Serine, O-[(1,1-dimethylethyl)diphenylsilyl]-N-(6-methyl-1-oxoheptyl)- CAS No. 214753-42-1](/img/structure/B14241133.png)
L-Serine, O-[(1,1-dimethylethyl)diphenylsilyl]-N-(6-methyl-1-oxoheptyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Serine, O-[(1,1-dimethylethyl)diphenylsilyl]-N-(6-methyl-1-oxoheptyl)-: is a synthetic derivative of L-serine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a diphenylsilyl group and a 6-methyl-1-oxoheptyl group, which are attached to the serine molecule. The modifications enhance its chemical properties, making it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, O-[(1,1-dimethylethyl)diphenylsilyl]-N-(6-methyl-1-oxoheptyl)- typically involves multiple steps:
Protection of the Serine Hydroxyl Group: The hydroxyl group of L-serine is protected using a diphenylsilyl group. This step is crucial to prevent unwanted reactions during subsequent steps.
Acylation: The amino group of the protected serine is then acylated with 6-methyl-1-oxoheptanoic acid under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The diphenylsilyl group can be substituted with other silyl groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
科学的研究の応用
L-Serine, O-[(1,1-dimethylethyl)diphenylsilyl]-N-(6-methyl-1-oxoheptyl)-: has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in neurodegenerative diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The diphenylsilyl group enhances its stability and allows it to interact with enzymes and receptors more effectively. The 6-methyl-1-oxoheptyl group plays a role in modulating its biological activity by influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
L-Serine, O-[(1,1-dimethylethyl)dimethylsilyl]-: This compound has a dimethylsilyl group instead of a diphenylsilyl group, which affects its chemical properties and applications.
L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-[(1,1-dimethylethyl)diphenylsilyl]-: This compound has an additional dimethylethoxycarbonyl group, making it more complex and potentially more versatile in certain applications.
Uniqueness: : The presence of both the diphenylsilyl and 6-methyl-1-oxoheptyl groups in L-Serine, O-[(1,1-dimethylethyl)diphenylsilyl]-N-(6-methyl-1-oxoheptyl)- makes it unique
特性
CAS番号 |
214753-42-1 |
|---|---|
分子式 |
C27H39NO4Si |
分子量 |
469.7 g/mol |
IUPAC名 |
(2S)-3-[tert-butyl(diphenyl)silyl]oxy-2-(6-methylheptanoylamino)propanoic acid |
InChI |
InChI=1S/C27H39NO4Si/c1-21(2)14-12-13-19-25(29)28-24(26(30)31)20-32-33(27(3,4)5,22-15-8-6-9-16-22)23-17-10-7-11-18-23/h6-11,15-18,21,24H,12-14,19-20H2,1-5H3,(H,28,29)(H,30,31)/t24-/m0/s1 |
InChIキー |
VTDJBVRVRRVJJZ-DEOSSOPVSA-N |
異性体SMILES |
CC(C)CCCCC(=O)N[C@@H](CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)O |
正規SMILES |
CC(C)CCCCC(=O)NC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-Hydroxypropyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14241055.png)



![1,5,10,14-Tetraoxadispiro[5.2.5.2]hexadecane-2,4,11,13-tetrone](/img/structure/B14241087.png)



![Ethyl 4-chloro-7-formyl-5-methylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B14241110.png)



![Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]-](/img/structure/B14241143.png)
